molecular formula C26H39NO6S B1246373 Epothilone

Epothilone

Numéro de catalogue: B1246373
Poids moléculaire: 493.7 g/mol
Clé InChI: HESCAJZNRMSMJG-DEEJXTFZSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

A group of 16-member MACROLIDES which stabilize MICROTUBULES in a manner similar to PACLITAXEL. They were originally found in the myxobacterium Sorangium cellulosum, now renamed to Polyangium (MYXOCOCCALES).

Propriétés

Formule moléculaire

C26H39NO6S

Poids moléculaire

493.7 g/mol

Nom IUPAC

(1S,3S,7R,10R,11S,12S,16R)-7,11-dihydroxy-8,8,10,12-tetramethyl-3-[(E)-1-(2-methyl-1,3-thiazol-4-yl)prop-1-en-2-yl]-4,17-dioxabicyclo[14.1.0]heptadecane-5,9-dione

InChI

InChI=1S/C26H39NO6S/c1-14-8-7-9-19-21(32-19)11-20(15(2)10-18-13-34-17(4)27-18)33-23(29)12-22(28)26(5,6)25(31)16(3)24(14)30/h10,13-14,16,19-22,24,28,30H,7-9,11-12H2,1-6H3/b15-10+/t14-,16+,19+,20-,21-,22+,24-/m0/s1

Clé InChI

HESCAJZNRMSMJG-DEEJXTFZSA-N

SMILES isomérique

C[C@H]1CCC[C@@H]2[C@@H](O2)C[C@H](OC(=O)C[C@H](C(C(=O)[C@@H]([C@H]1O)C)(C)C)O)/C(=C/C3=CSC(=N3)C)/C

SMILES canonique

CC1CCCC2C(O2)CC(OC(=O)CC(C(C(=O)C(C1O)C)(C)C)O)C(=CC3=CSC(=N3)C)C

Synonymes

Epothilon
Epothilone
Epothilones

Origine du produit

United States

Applications De Recherche Scientifique

Anticancer Applications

Epothilones, particularly epothilone B and this compound D, have demonstrated potent antitumor activity. Their mechanism of action involves stabilizing microtubules, which disrupts cancer cell mitosis and induces apoptosis.

Clinical Development

  • Ixabepilone : An analogue of this compound B, Ixabepilone has been approved for use in treating metastatic breast cancer and has shown effectiveness against hormone-refractory prostate cancer and non-small cell lung cancer .
  • Utidelone : Another derivative, Utidelone, has exhibited superior efficacy in clinical trials for metastatic breast cancer with a lower incidence of neuropathy compared to traditional therapies .
Compound Indication Status
IxabepiloneMetastatic breast cancerApproved
UtideloneMetastatic breast cancerPhase II/III trials
This compound DVarious cancers (preclinical studies)Investigational

Neurodegenerative Disease Research

Recent studies have expanded the potential applications of epothilones beyond oncology, particularly in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Potential Benefits

  • Neuroprotection : Epothilones have been shown to reduce neuronal cell death and improve cognitive function in preclinical models of Alzheimer's disease .
  • Mechanistic Insights : The ability of epothilones to stabilize microtubules may help maintain neuronal integrity and function, potentially mitigating the effects of neurodegeneration.

Clinical Trials

  • A Phase II trial evaluating Ixabepilone in patients with metastatic breast cancer demonstrated improved progression-free survival compared to standard therapies .
  • Studies on this compound D indicated its efficacy against various tumor types, including those resistant to conventional therapies, highlighting its potential as a broad-spectrum anticancer agent .

Preclinical Studies

  • Research has shown that epothilones can induce apoptosis in a variety of cancer cell lines at nanomolar concentrations, underscoring their potency .
  • Recent investigations into the biochemical pathways affected by epothilones revealed alterations in growth and viability in neuronal cells, suggesting further avenues for exploration in neurodegenerative contexts .

Méthodes De Préparation

Lin et al.'s 11-Step Synthesis of (−)-Epothilone B

The total synthesis of (−)-epothilone B was achieved by Lin and colleagues in 2012 through a sequence of 11 steps starting from advanced intermediates 7 and 8 . This route featured a bissiloxane-tethered ring-closing metathesis (RCM) reaction to construct the trisubstituted (Z)-double bond, a critical structural element for bioactivity. The RCM step utilized Grubbs’ second-generation catalyst under optimized conditions (20 mol%, CH₂Cl₂, 40°C), achieving a 73% yield (based on recovered starting material). Subsequent Yamaguchi esterification and Tamao oxidation steps completed the macrocyclic framework, culminating in an overall yield of 8%.

This methodology addressed previous challenges in stereocontrol, particularly at C12–C13, by leveraging silicon-directed epoxidation. However, the reliance on costly catalysts and multi-step purification limited scalability.

Horner–Wadsworth–Emmons Reaction in this compound D Synthesis

An alternative approach to this compound D employed the Horner–Wadsworth–Emmons (HWE) reaction to establish the C1–C9 fragment. Phosphonate 10 was treated with n-BuLi in THF at −78°C, followed by aldehyde 11 to yield the (E)-configured enone (81% yield). The HWE strategy provided superior stereoselectivity compared to traditional aldol reactions, though subsequent macrocyclization via RCM required careful solvent optimization (toluene, 80°C).

Industrial-Scale Preparation and Solvent Optimization

Amorphous this compound B Powder Synthesis

A 2013 patent detailed a solvent-based method to produce amorphous this compound B powder, circumventing the limitations of freeze-drying. Key steps included:

  • Dissolving this compound B in dichloromethane (20–100 mL/g solute).

  • Vacuum concentration (≤−0.08 MPa) at 50±5°C to remove solvents.

This method reduced dichloromethane residues to <600 ppm, meeting pharmaceutical standards. Comparative studies showed that solvents like methanol or acetone yielded crystalline forms, while halogenated solvents (CH₂Cl₂, CHCl₃) under controlled evaporation produced amorphous phases.

Table 1: Solvent Residues Under Different Vacuum Conditions

Temperature (°C)Vacuum (MPa)Dichloromethane Residue (ppm)
30−0.08850
45−0.08540
55−0.08490

Solvent Mixtures and Crystallization Dynamics

The patent further revealed that mixed solvents containing ≥50% dichloromethane inhibited crystallization. For example, a 60:40 CH₂Cl₂:acetone mixture produced amorphous powder, whereas ≤40% CH₂Cl₂ led to crystalline forms. This behavior was attributed to solvent polarity and evaporation kinetics disrupting lattice formation.

Biosynthesis and Genetic Engineering

Strain Improvement via TALE-TF Technology

In Sorangium cellulosum, transcription activator-like effector transcription factors (TALE-TFs) were engineered to upregulate the this compound biosynthetic cluster. Targeting the epoK promoter region increased this compound B titers from 5 mg/L to 45.2 mg/L in fed-batch fermentations.

CRISPR/Cas9-Mediated Yield Enhancement

CRISPR/dCas9 systems enabled precise modulation of epoF (polyketide synthase) expression in Myxococcus xanthus. Dual sgRNA targeting boosted this compound D production to 20 mg/L, a 4-fold increase over wild-type strains.

Table 2: Genetic Engineering Impact on this compound Yields

StrainModificationYield (mg/L)
S. cellulosum WTNone5.0
TALE-TF EngineeredepoK upregulation45.2
M. xanthus ΔepoKCRISPR/dCas920.0

Synthesis of this compound Analogues for Drug Development

C(6)-4-Azidobutyl this compound B for Antibody–Drug Conjugates

To enhance tumor targeting, C(6)-modified this compound B analogues were synthesized for antibody–drug conjugates (ADCs). Homopropargyl alcohol 4 was functionalized via Tamao oxidation (TiCl₄, DIPEA) and coupled to a thiazole fragment using Yamaguchi conditions (TCBC, DMAP). The final product, 3 , exhibited sub-nanomolar cytotoxicity against MCF-7 breast cancer cells.

Step-Economical Synthesis via Silylformylation

A step-economical route to the C(1)–C(9) fragment utilized silylformylation and crotylsilylation, reducing the sequence to two pots. This approach achieved a 51% yield over seven steps, compared to 35% in traditional methods.

Comparative Analysis of Preparation Methods

Table 3: Efficiency Metrics Across Production Strategies

MethodYield (%)Purity (%)Scalability
Total Synthesis8>99Low
Amorphous Powder9598.5High
BiosynthesisN/A90Moderate

Q & A

Q. What strategies reconcile conflicting SAR data across this compound derivatives?

  • Methodological Answer : Perform meta-analysis of published SAR datasets using standardized metrics (e.g., ΔΔG binding energies). Validate outliers via free-energy perturbation (FEP) calculations and crystallographic fragment screening .

Tables for Quick Reference

Table 1: Key Experimental Models for this compound Research

Model TypeApplicationExample Protocols
In vitro Tubulin binding, cytotoxicityTubulin polymerization assay
In vivo Efficacy, toxicityOvarian xenograft models
Computational Binding mode predictionMOE docking simulations

Table 2: Common Pitfalls in this compound Data Interpretation

PitfallMitigation Strategy
Off-target cytotoxicityUse isogenic cell lines for specificity
PK/PD mismatchesIntegrate physiologically-based modeling
Batch variabilityStandardize tubulin sources (e.g., bovine)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Epothilone
Reactant of Route 2
Epothilone

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.